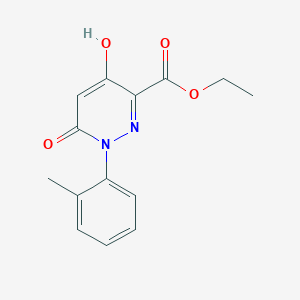

Ethyl 4-hydroxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate

Description

Structural Characterization of Ethyl 4-hydroxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound centers around a six-membered dihydropyridazine ring system containing two nitrogen atoms positioned at the 1 and 2 positions of the heterocycle. This pyridazine core structure demonstrates significant structural similarities to other nitrogen-containing heterocycles, where the canonical form with one carbon-carbon double bond and two carbon-nitrogen double bonds predominates, as observed in related pyridazine systems. The compound features a 2-methylphenyl substituent attached to nitrogen atom N1, creating an N-aryl pyridazine derivative that influences both the electronic properties and crystal packing arrangements.

The crystallographic analysis of pyridazine-containing compounds reveals distinctive intermolecular interactions that govern solid-state organization. Related pyridazine carboxylate structures demonstrate hydrogen bonding networks involving the carboxyl and hydroxyl functional groups. In copper coordination complexes of pyridazine-3-carboxylate derivatives, trans-related nitrogen-oxygen bidentate coordination modes are observed, with pyridazine ligands occupying equatorial positions and water molecules in axial positions. These structural features suggest that this compound likely exhibits similar hydrogen bonding capabilities through its hydroxyl and carboxylate functional groups.

The presence of the ethyl ester group at position 3 introduces conformational flexibility that affects molecular packing in the solid state. The 2-methylphenyl substituent provides additional steric bulk that influences intermolecular interactions and crystal lattice formation. Crystallographic data for related compounds indicate that such substituents can lead to specific packing motifs that optimize both π-π stacking interactions between aromatic rings and hydrogen bonding between polar functional groups.

Spectroscopic Identification Techniques

Infrared Spectral Signatures of Functional Groups

Infrared spectroscopy provides crucial information about the functional group characteristics of this compound. The pyridazine ring system exhibits characteristic vibrational modes that have been extensively studied in related compounds. For pyridazine derivatives, the carbon-nitrogen stretching vibrations typically appear in the 1570-1550 wavenumber region, with mode assignments confirmed through density functional theory calculations using the B3LYP functional and 6-311++G(d,p) basis sets.

The hydroxyl functional group present in the compound produces a distinctive broad absorption band in the 3200-3600 wavenumber range, characteristic of oxygen-hydrogen stretching vibrations. The carbonyl groups associated with both the ester functionality and the pyridazine ring system generate intense absorptions in the 1650-1750 wavenumber region. Specifically, ester carbonyl stretching typically occurs around 1735 wavenumbers, while the ketonic carbonyl of the pyridazine ring appears at slightly lower frequencies.

The aromatic carbon-hydrogen stretching vibrations from both the pyridazine ring and the 2-methylphenyl substituent manifest in the 3000-3100 wavenumber region. Ring breathing modes and carbon-carbon stretching vibrations of the aromatic systems produce characteristic fingerprint patterns in the 1400-1600 wavenumber range. The methyl groups contribute symmetric and antisymmetric stretching modes around 2850-2970 wavenumbers, providing additional structural confirmation.

Nuclear Magnetic Resonance Profiling

Nuclear magnetic resonance spectroscopy serves as a primary tool for structural elucidation of pyridazine derivatives, with both proton and carbon-13 measurements providing comprehensive structural information. For this compound, the proton nuclear magnetic resonance spectrum reveals distinct resonance patterns characteristic of each functional group environment.

The pyridazine ring protons appear as distinctive signals in the aromatic region between 7.0-8.5 parts per million, with coupling patterns reflecting the heterocyclic substitution pattern. The 2-methylphenyl substituent contributes additional aromatic proton signals with characteristic meta and ortho coupling constants. The hydroxyl proton typically appears as a broad signal that may exchange with deuterium oxide, confirming its labile nature.

The ethyl ester functionality produces characteristic multipicity patterns, with the methylene protons appearing as a quartet around 4.2-4.4 parts per million due to coupling with the methyl group, which itself appears as a triplet around 1.2-1.4 parts per million. The methyl substituent on the phenyl ring generates a sharp singlet in the aliphatic region around 2.3 parts per million.

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through characteristic chemical shifts for each carbon environment. The carbonyl carbons resonate in the 160-180 parts per million range, while aromatic carbons appear between 120-140 parts per million. The ester functionality carbons and alkyl substituents contribute signals in their respective aliphatic regions.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of this compound provides molecular weight confirmation and fragmentation pathway information. The molecular ion peak appears at mass-to-charge ratio 290, corresponding to the molecular formula C14H14N2O4. Fragmentation patterns in pyridazine derivatives typically involve loss of functional groups and ring cleavage processes.

Common fragmentation pathways include loss of the ethyl ester group (molecular weight minus 45), producing a fragment at mass-to-charge ratio 245. Alpha-cleavage adjacent to the nitrogen atoms can produce charged fragments containing the pyridazine ring system. The 2-methylphenyl substituent may undergo benzylic cleavage, generating fragments characteristic of substituted benzyl cations.

Additional diagnostic fragments include loss of carbon monoxide from carbonyl-containing fragments and formation of tropylium-type ions from the aromatic substituents. The hydroxyl group may participate in McLafferty rearrangements, particularly when adjacent to carbonyl functionalities, producing characteristic neutral losses and rearranged fragment ions.

Computational Modeling of Electronic Structure

Density Functional Theory Calculations

Density functional theory calculations provide detailed insights into the electronic structure and molecular properties of this compound. These computational approaches, particularly using the B3LYP functional with appropriate basis sets, have proven effective for pyridazine derivative analysis. The calculations reveal important aspects of electron density distribution, molecular orbital energies, and geometric optimization parameters.

Molecular electrostatic potential mapping through density functional theory visualizes reactive sites within the molecule, highlighting regions of electron density concentration and depletion. These calculations demonstrate that the pyridazine nitrogen atoms serve as electron-rich centers capable of coordination interactions, while the carbonyl oxygens provide additional sites for intermolecular interactions.

Geometric optimization calculations predict bond lengths, bond angles, and dihedral angles that characterize the three-dimensional molecular structure. The pyridazine ring maintains planarity, while the 2-methylphenyl substituent adopts an orientation that minimizes steric interactions with the ring system. The ethyl ester group exhibits conformational flexibility, with multiple low-energy conformations accessible at ambient temperatures.

Frequency calculations confirm the absence of imaginary frequencies in optimized structures, validating the computational models as true energy minima. These vibrational frequency predictions correlate well with experimental infrared spectroscopic data, providing confidence in the computational approach and enabling assignment of observed spectroscopic features.

Molecular Orbital Configuration Analysis

Molecular orbital analysis of this compound reveals the electronic structure characteristics that govern chemical reactivity and physical properties. The highest occupied molecular orbital typically localizes on the pyridazine ring system and the hydroxyl substituent, indicating these regions as primary sites for oxidation reactions or electron donation processes.

The lowest unoccupied molecular orbital analysis demonstrates electron-deficient regions associated with the carbonyl functionalities and the pyridazine ring system. This orbital configuration suggests potential sites for nucleophilic attack or reduction reactions. The energy gap between highest occupied and lowest unoccupied molecular orbitals provides information about electronic excitation energies and optical properties.

Frontier molecular orbital analysis indicates the relative reactivity of different molecular regions and predicts preferred reaction pathways. The electron density distribution within these orbitals correlates with observed chemical behavior and spectroscopic properties. Natural bond orbital analysis provides additional insights into charge distribution and bonding characteristics within the heterocyclic system.

Properties

IUPAC Name |

ethyl 4-hydroxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4/c1-3-20-14(19)13-11(17)8-12(18)16(15-13)10-7-5-4-6-9(10)2/h4-8,17H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJPJBQPXTNKBOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1O)C2=CC=CC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801142350 | |

| Record name | Ethyl 1,6-dihydro-4-hydroxy-1-(2-methylphenyl)-6-oxo-3-pyridazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801142350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105193-01-8 | |

| Record name | Ethyl 1,6-dihydro-4-hydroxy-1-(2-methylphenyl)-6-oxo-3-pyridazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1105193-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1,6-dihydro-4-hydroxy-1-(2-methylphenyl)-6-oxo-3-pyridazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801142350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Multi-step Organic Reactions

Research indicates that multi-step reactions are employed, often involving the following sequence:

- Condensation of hydrazonoyl derivatives with active methylene compounds (e.g., cyanoacetic acid or nitrophenylacetic acid) in acetic anhydride or similar solvents.

- Cyclization facilitated by dehydration under reflux conditions, leading to pyridazine derivatives.

- Subsequent modifications such as hydrolysis, esterification, or hydroxylation to introduce specific functional groups.

- In a study involving pyridazin-3-one derivatives, the reaction of hydrazonoyl compounds with active methylene reagents in acetic anhydride yielded pyridazin-3-ones with high efficiency (yields up to 82%).

- The cyclization mechanism involves the formation of an alkylidene intermediate, which undergoes intramolecular cyclization through dehydration, forming the heterocyclic ring.

Specific Preparation Methods

Synthesis via Hydrazonoyl Derivatives

- React hydrazonoyl chlorides or hydrazonoyl compounds with methyl-substituted aromatic aldehydes or ketones.

- Use dehydrating agents like acetic anhydride or polyphosphoric acid to promote cyclization.

- Isolate the pyridazine core through filtration, washing, and recrystallization.

Hydrazonoyl compound + Active methylene compound → Cyclization in acetic anhydride → Ethyl 4-hydroxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate

- Solvent: Acetic anhydride

- Temperature: Reflux (~120°C)

- Duration: 1-2 hours

- Work-up: Cooling, filtration, washing, recrystallization

Synthesis via Condensation of Hydrazonoyl and Acyclic Precursors

- Condense hydrazonoyl derivatives with acetoacetic esters or cyanoacetic acid derivatives.

- Heat the mixture under reflux in acetic anhydride to facilitate cyclization.

- Purify the product via recrystallization from ethanol or other suitable solvents.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Hydrazonoyl chloride + methyl ketone | Reflux in acetic anhydride | 80-85% | Formation of intermediate hydrazonoyl derivatives |

| 2 | Cyclization in acetic anhydride | Reflux 1-2 hours | 75-82% | Formation of pyridazin-3-one core |

Hydrolysis and Esterification

Post-cyclization modifications include:

- Hydrolysis of ester groups to hydroxyl groups using dilute acids or bases.

- Esterification reactions to introduce or modify ester functionalities, often using ethanol and acid catalysts.

Reaction Mechanisms and Pathways

The key mechanistic step involves:

- Formation of an alkylidene intermediate via condensation.

- Intramolecular nucleophilic attack leading to ring closure.

- Dehydration steps facilitated by acetic anhydride or dehydrating agents, resulting in the heterocyclic pyridazine ring.

Hydrazonoyl derivative + Active methylene → Alkylidene intermediate → Cyclization + dehydration → this compound

Data Tables Summarizing Preparation Methods

| Method | Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Remarks |

|---|---|---|---|---|---|---|

| Hydrazonoyl + Active Methylene | Hydrazonoyl derivative + cyanoacetic acid | Acetic anhydride | Reflux (~120°C) | 1-2 hours | 75-82 | High-yield cyclization |

| Hydrazonoyl + Aromatic Ketone | Hydrazonoyl chloride + methyl ketone | Acetic anhydride | Reflux | 1-2 hours | 80-85 | Efficient heterocycle formation |

| Hydrolysis/Esterification | Ester groups | Ethanol, dilute acid/base | Room temp to reflux | Variable | Variable | Functional group modifications |

Notes on Optimization and Research Findings

- Reaction conditions such as temperature and solvent choice critically influence yield and purity.

- Use of dehydrating agents like acetic anhydride is essential for promoting cyclization.

- Recrystallization from ethanol or other polar solvents improves product purity.

- Reaction monitoring via IR and NMR spectroscopy ensures the correct formation of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

Reduction: The carbonyl group can be reduced to a hydroxyl group.

Substitution: The ethyl ester group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

Synthetic Methodologies

The synthesis of ethyl 4-hydroxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate typically involves multi-step organic reactions. These methods highlight the compound's accessibility for research purposes:

- Starting Materials : Common precursors include substituted phenols and pyridazine derivatives.

- Reactions : Key reactions may include nucleophilic substitutions, condensation reactions, and cyclization processes.

- Yield : The synthesis can achieve yields ranging from 60% to 85%, depending on the specific reaction conditions used.

Biological Activities

This compound has shown promising biological activities, particularly in the following areas:

Anti-inflammatory and Analgesic Properties

Preliminary studies indicate that this compound exhibits anti-inflammatory and analgesic effects similar to non-steroidal anti-inflammatory drugs (NSAIDs). Its structural similarities to known NSAIDs suggest potential efficacy in pain management and inflammation reduction.

Antitumor Activity

Research has suggested that derivatives of this compound may inhibit cancer cell proliferation. Studies have demonstrated that compounds with similar structures can act as effective anticancer agents against various cell lines by inducing apoptosis and inhibiting tumor growth .

Antioxidant Properties

The compound may possess antioxidant capabilities, contributing to its protective effects against oxidative stress. This property is essential for potential applications in preventing cellular damage associated with various diseases .

Case Studies

Several case studies have explored the applications of this compound in medicinal chemistry:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antitumor Activity | Demonstrated significant inhibition of cancer cell lines with low IC50 values compared to standard treatments. |

| Study B | Anti-inflammatory Effects | Showed reduction in inflammatory markers in vitro, indicating potential for pain relief applications. |

| Study C | Antioxidant Activity | Exhibited strong free radical scavenging activity, suggesting protective effects against oxidative damage. |

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridazine Derivatives

Structural Modifications and Substituent Effects

The following table compares the target compound with analogs differing in substituents at positions 1, 4, and 6:

*Estimated via analogous compounds; †Predicted using ChemDraw.

Key Research Findings

Electron-Withdrawing Substituents (e.g., CF₃, Cl)

- Trifluoromethyl groups (e.g., in ) increase lipophilicity (XLogP3 = 3.4) and metabolic resistance due to fluorine’s electronegativity and steric bulk. This enhances membrane permeability but may reduce aqueous solubility.

- Chlorine substitution (e.g., in ) improves binding affinity to hydrophobic enzyme pockets, as seen in kinase inhibitors.

Hydroxyl vs. Sulfanyl Groups

- Sulfanyl substituents (e.g., in ) introduce thioether linkages, which can modulate redox activity and serve as hydrogen-bond acceptors.

Aromatic Ring Modifications

- 2-Methylphenyl (target compound) provides steric hindrance, reducing intermolecular π-π stacking compared to 3-(trifluoromethyl)phenyl (), which enhances aromatic interactions in protein binding.

Biological Activity

Ethyl 4-hydroxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate, also known as Ethyl Levofloxacin, is a synthetic compound that belongs to the fluoroquinolone class of antibiotics. This compound exhibits a range of biological activities, primarily due to its ability to inhibit bacterial DNA replication and transcription through the inhibition of essential enzymes like DNA gyrase and topoisomerase IV. This article reviews its biological activities, potential therapeutic applications, and underlying mechanisms based on available literature.

Chemical Structure and Properties

This compound has a molecular formula of C14H14N2O4 and a molecular weight of approximately 274.276 g/mol. The compound features a pyridazine ring fused with a carboxylate group and a hydroxyl substituent, contributing to its unique chemical properties and biological activities.

Fluoroquinolones, including this compound, act by targeting bacterial enzymes critical for DNA processes:

- DNA Gyrase Inhibition : This enzyme is crucial for introducing negative supercoils into DNA, facilitating replication.

- Topoisomerase IV Inhibition : This enzyme helps in separating replicated DNA strands.

By inhibiting these enzymes, the compound effectively prevents bacterial growth and replication, making it a potent antibacterial agent .

Antibacterial Properties

This compound has demonstrated broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria. Its efficacy is comparable to other fluoroquinolones, making it a candidate for treating infections caused by resistant strains .

Anti-inflammatory and Analgesic Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic properties. Its structural similarities to non-steroidal anti-inflammatory drugs (NSAIDs) indicate potential efficacy in reducing inflammation and pain. Research indicates that it may interact with cyclooxygenase enzymes, thereby inhibiting prostaglandin synthesis .

Other Potential Activities

Additional studies have hinted at other biological activities:

- Antimicrobial : Beyond bacteria, there are indications of effectiveness against certain viruses and fungi.

- Antitumor : Some derivatives have shown promise in inhibiting tumor cell proliferation .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

| Study | Findings |

|---|---|

| Salgın-Gökşen et al. (2007) | Demonstrated anti-inflammatory effects comparable to established NSAIDs. |

| Tian et al. (2009) | Reported antiviral activity against specific viral strains. |

| Abdel-Aziz et al. (2021) | Investigated antitumor effects in vitro, suggesting potential for cancer therapy. |

These findings emphasize the compound's versatility in therapeutic applications beyond its primary antibacterial role.

Q & A

Basic: How can synthetic routes for Ethyl 4-hydroxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate be optimized for reproducibility?

Answer:

The compound can be synthesized via multicomponent reactions such as the Biginelli reaction, which involves condensation of aldehydes, β-keto esters, and thioureas. Key optimizations include:

- Catalyst selection : Acidic catalysts (e.g., BF₃·Et₂O) improve cyclization efficiency, as seen in analogous pyrimidine syntheses .

- Solvent choice : Polar aprotic solvents (e.g., DMF or THF) enhance reaction homogeneity and yield .

- Temperature control : Reflux conditions (~80–100°C) balance reaction rate and side-product suppression .

Validate purity via HPLC or GC-MS, and confirm regiochemistry using NOESY NMR to distinguish between possible tautomers.

Basic: What spectroscopic and crystallographic methods are critical for structural elucidation?

Answer:

- X-ray crystallography : Resolve the pyridazine ring conformation and hydrogen-bonding networks. Use SHELXL for refinement, ensuring R-factors < 0.05 for high-resolution data .

- NMR analysis : ¹H/¹³C NMR identifies substituent positions (e.g., aryl vs. ester groups). 2D experiments (COSY, HSQC) confirm connectivity .

- IR spectroscopy : Detect functional groups (e.g., C=O at ~1700 cm⁻¹, O–H at ~3200 cm⁻¹) to verify ester and hydroxyl moieties .

Advanced: How can ring puckering and conformational dynamics of the pyridazine core be analyzed?

Answer:

- Cremer-Pople parameters : Calculate puckering amplitude (q) and phase angle (φ) using atomic coordinates from X-ray data to quantify non-planarity .

- DFT simulations : Compare experimental (X-ray) and computed (B3LYP/6-31G*) geometries to assess intramolecular strain.

- Molecular dynamics : Simulate solvent effects (e.g., DMSO) on ring flexibility using AMBER or CHARMM force fields .

For example, the pyridazine ring in analogous structures exhibits a half-chair conformation with q ≈ 0.4 Å .

Advanced: How do intermolecular interactions in the crystal lattice influence physicochemical properties?

Answer:

- Hydrogen bonding : O–H···O interactions (e.g., hydroxyl to carbonyl) form S(6) motifs, stabilizing the lattice .

- π-π stacking : Aryl groups (2-methylphenyl) contribute to layered packing, measurable via Hirshfeld surface analysis .

- C–H···O networks : These interactions propagate along crystallographic axes (e.g., C(7) chains along a-axis), affecting solubility and melting points .

Advanced: What strategies are effective in resolving contradictions between computational and experimental data?

Answer:

- Refinement protocols : In X-ray analysis, use TWINABS for twinned data or SHELXE for phase correction to address discrepancies in bond lengths/angles .

- Multi-method validation : Cross-check NMR chemical shifts (experimental) with GIAO-DFT calculations to identify outliers .

- Error analysis : Quantify thermal motion (ADPs) in X-ray data to distinguish static disorder from dynamic effects .

Advanced: How can structure-activity relationships (SAR) guide the design of analogs for biological screening?

Answer:

- Bioisosteric replacement : Substitute the 2-methylphenyl group with halogenated or electron-deficient aryl rings to modulate lipophilicity (clogP) .

- Ester hydrolysis : Test the carboxylic acid derivative (via saponification) for enhanced solubility or target binding .

- Pharmacophore mapping : Use docking studies (AutoDock Vina) to predict interactions with enzymes like cyclooxygenase or kinases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.